molecular formula C12H19NO B13071463 N-(butan-2-yl)-4-methoxy-2-methylaniline

N-(butan-2-yl)-4-methoxy-2-methylaniline

Cat. No.: B13071463
M. Wt: 193.28 g/mol
InChI Key: OODCZVJHVBWCAN-UHFFFAOYSA-N
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Description

N-(Butan-2-yl)-4-methoxy-2-methylaniline ( 1339466-89-5) is a high-purity organic compound supplied for scientific research and development. This secondary amine, with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol, is an N-alkylated aniline derivative . Chemically, this compound is part of a class of substituted anilines that serve as crucial synthetic intermediates and building blocks in organic chemistry . Its structure, featuring both methoxy and methyl substituents on the aromatic ring along with a sec-butyl amino group, makes it a valuable precursor for the synthesis of more complex molecules, including various heterocyclic compounds . Researchers may employ this compound in the development of novel chemical entities, material science applications, and methodological studies in synthetic organic chemistry. This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human or animal use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

IUPAC Name

N-butan-2-yl-4-methoxy-2-methylaniline

InChI

InChI=1S/C12H19NO/c1-5-10(3)13-12-7-6-11(14-4)8-9(12)2/h6-8,10,13H,5H2,1-4H3

InChI Key

OODCZVJHVBWCAN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=C(C=C(C=C1)OC)C

Origin of Product

United States

Spectroscopic Characterization and Structural Elucidation of N Butan 2 Yl 4 Methoxy 2 Methylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering precise information about the atomic connectivity and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Chemical Shifts and Spin-Spin Coupling

The ¹H NMR spectrum of N-(butan-2-yl)-4-methoxy-2-methylaniline provides a detailed map of the proton environments within the molecule. The chemical shifts (δ) are indicative of the electronic environment of each proton, while spin-spin coupling patterns reveal the connectivity of neighboring protons.

The aromatic region of the spectrum is expected to show signals for the three protons on the substituted benzene (B151609) ring. The proton ortho to the methoxy (B1213986) group and meta to the amino group would likely appear as a doublet, with coupling to the adjacent proton. The other two aromatic protons would also exhibit splitting patterns consistent with their positions and coupling partners.

The aliphatic region would be characterized by signals corresponding to the butan-2-yl group. A multiplet would be expected for the methine proton (CH) directly attached to the nitrogen, showing coupling to the adjacent methylene (CH₂) and methyl (CH₃) protons. The methylene protons would likely appear as a complex multiplet due to diastereotopicity and coupling to both the methine and terminal methyl protons. The two methyl groups of the butan-2-yl moiety and the methyl group on the aromatic ring would each produce distinct signals, with the former potentially showing as doublets due to coupling with the methine proton.

A singlet corresponding to the methoxy (OCH₃) protons would be observed, typically in the range of 3.7-3.9 ppm. The N-H proton would appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Interactive Data Table: ¹H NMR Spectral Data

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H6.5 - 7.2m-
N-H3.5 - 4.5br s-
OCH₃3.78s-
N-CH3.4 - 3.6m-
Ar-CH₃2.15s-
CH₂1.5 - 1.7m-
CH-CH₃1.25d6.8
CH₂-CH₃0.95t7.4

Note: The data presented in this table is illustrative and represents typical chemical shift ranges and coupling patterns for the described structural motifs.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) with DEPT (Distortionless Enhancement by Polarization Transfer) Techniques

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule. The application of DEPT techniques further refines this analysis by differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons. libretexts.orgopenstax.org

A standard broadband decoupled ¹³C NMR spectrum would display distinct signals for each carbon atom in this compound. The aromatic carbons would resonate in the downfield region (typically 110-160 ppm), with the carbon attached to the oxygen of the methoxy group appearing at the lowest field.

DEPT-90 and DEPT-135 experiments are instrumental in assigning these signals. A DEPT-90 spectrum would exclusively show signals for the CH carbons (methine groups), including those in the aromatic ring and the butan-2-yl side chain. libretexts.org In a DEPT-135 spectrum, CH₃ and CH signals appear as positive peaks, while CH₂ signals are negative. libretexts.org Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra. libretexts.org By comparing the broadband ¹³C spectrum with the DEPT spectra, a complete assignment of all carbon signals can be achieved.

Interactive Data Table: ¹³C NMR and DEPT Spectral Data

Carbon Assignment Chemical Shift (δ, ppm) DEPT-90 DEPT-135
Aromatic C-O152.0No SignalNo Signal
Aromatic C-N145.0No SignalNo Signal
Aromatic C-CH₃128.0No SignalNo Signal
Aromatic CH110.0 - 120.0PositivePositive
OCH₃55.5No SignalPositive
N-CH52.0PositivePositive
CH₂29.0No SignalNegative
Ar-CH₃17.5No SignalPositive
CH-CH₃20.0No SignalPositive
CH₂-CH₃10.5No SignalPositive

Note: The data in this table is illustrative. The exact chemical shifts can vary based on the solvent and experimental conditions.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques provide correlational data that is crucial for the complete and unambiguous assignment of the ¹H and ¹³C NMR spectra. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity within the butan-2-yl group, showing correlations between the N-CH proton and the adjacent CH₂ and CH₃ protons, as well as between the CH₂ and terminal CH₃ protons. It would also show couplings between adjacent aromatic protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful for confirming the stereochemistry and conformation of the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, providing a definitive assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the methoxy protons and the aromatic carbon they are attached to, and between the N-H proton and the adjacent carbons in both the aromatic ring and the butan-2-yl group.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

Vibrational Analysis of Characteristic Functional Groups (e.g., C-N, C-O, Aromatic Ring Modes)

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

N-H Stretch: A characteristic medium to weak absorption band for the N-H stretching vibration of the secondary amine would be expected in the region of 3300-3500 cm⁻¹.

C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the butan-2-yl and methyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C Stretches: The stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the aromatic amine would likely be found in the 1250-1360 cm⁻¹ range.

C-O Stretch: The aryl-alkyl ether linkage gives rise to a strong, characteristic C-O stretching band, typically observed in two regions: an asymmetric stretch around 1200-1275 cm⁻¹ and a symmetric stretch around 1000-1075 cm⁻¹. mdpi.com

Out-of-Plane Bending: The substitution pattern on the aromatic ring would give rise to specific C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern.

Interactive Data Table: Characteristic IR and Raman Vibrational Frequencies

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-HStretch3300 - 3500Medium-Weak
Aromatic C-HStretch3000 - 3100Medium
Aliphatic C-HStretch2850 - 2970Strong
Aromatic C=CStretch1450 - 1600Medium-Strong
C-NStretch1250 - 1360Medium
Asymmetric C-OStretch1200 - 1275Strong
Symmetric C-OStretch1000 - 1075Strong
Aromatic C-HOut-of-plane bend700 - 900Strong

Note: This table provides general frequency ranges. The exact peak positions can be influenced by the molecular environment.

Investigation of Solvent Effects on Vibrational Frequencies

The vibrational frequencies of certain functional groups, particularly those capable of hydrogen bonding like the N-H group, can be sensitive to the solvent environment. A study of the IR spectrum in different solvents (e.g., non-polar like hexane, and polar aprotic like acetonitrile (B52724), and polar protic like methanol) would be expected to show shifts in the N-H stretching frequency. In non-polar solvents, a sharper, higher frequency band corresponding to a "free" N-H stretch would be observed. In polar, hydrogen-bond accepting solvents, this band would likely broaden and shift to a lower frequency due to intermolecular hydrogen bonding between the N-H group and solvent molecules. Other vibrational modes may also exhibit smaller, solvent-induced shifts due to changes in the local dielectric environment.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Elucidation of Electronic Transitions and Conjugation Effects within the Aniline (B41778) Chromophore

The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily determined by the electronic transitions within its substituted aniline chromophore. The aniline ring system gives rise to characteristic absorption bands that are sensitive to the nature and position of substituents. spcmc.ac.in These absorptions are mainly due to π → π* transitions, characteristic of aromatic systems, and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. uzh.ch

The parent chromophore, benzene, exhibits two primary absorption bands: a high-intensity primary band (E2-band) around 204 nm and a lower-intensity secondary band (B-band) with fine structure around 256 nm. spcmc.ac.in Substitution on the benzene ring with groups containing non-bonding electrons, such as the amino (-NHR) and methoxy (-OCH3) groups found in this compound, typically causes bathochromic shifts (shifts to longer wavelengths) and hyperchromic effects (increases in absorption intensity). spcmc.ac.in This is due to n-π conjugation, where the lone pair of electrons on the heteroatoms (nitrogen and oxygen) interacts with the π-electron system of the aromatic ring, effectively extending the chromophore. spcmc.ac.inyoutube.com

In this compound, both the secondary amino group and the methoxy group act as auxochromes. The methoxy group at the para position and the amino group are powerful electron-donating groups that significantly extend the conjugation, leading to a pronounced bathochromic shift of the primary and secondary absorption bands compared to benzene or even aniline itself. spcmc.ac.inuomustansiriyah.edu.iq The methyl group at the ortho position has a lesser, though still contributory, effect on the spectrum. The N-butan-2-yl group, being an alkyl substituent, has a minimal electronic effect compared to the methoxy and amino functionalities.

The expected UV-Vis spectrum would therefore show a primary absorption band shifted to well above 230 nm and a secondary band shifted beyond 280 nm. The exact λmax values are influenced by solvent polarity, as polar solvents can interact with the non-bonding electrons and affect the energy of the electronic transitions. uomustansiriyah.edu.iq For instance, in an acidic medium, protonation of the amino nitrogen would form an anilinium-type ion. This would cause a hypsochromic (blue) shift, as the lone pair on the nitrogen is no longer available to conjugate with the aromatic ring, making the spectrum resemble that of a substituted benzene without the amino group's influence. spcmc.ac.inuomustansiriyah.edu.iq

Table 1: Predicted UV-Vis Absorption Data for this compound

Transition TypeChromophore MoietyPredicted λmax Range (nm)Notes
π → πSubstituted Benzene Ring235 - 250Primary absorption band (E2-band), shifted by strong auxochromes (-NHR, -OCH3).
π → πSubstituted Benzene Ring285 - 310Secondary absorption band (B-band), shifted by n-π conjugation.
n → π*N and O Heteroatoms> 300 (weak)Lower intensity transition involving non-bonding electrons on nitrogen and oxygen.

Mass Spectrometry (MS)

Analysis of Fragmentation Pathways for Aromatic Amines and Substituted Anilines

Mass spectrometry is a powerful tool for the structural elucidation of this compound, with fragmentation patterns providing key structural information. The molecular formula of this compound is C12H19NO, corresponding to a nominal molecular weight of 193 amu. In accordance with the nitrogen rule, the presence of a single nitrogen atom results in an odd-numbered molecular ion peak (M+•) at m/z 193, which is expected to be intense, a common characteristic for aromatic amines. jove.comwhitman.edumiamioh.edu

The primary fragmentation mechanism for aliphatic and aromatic amines is α-cleavage, which involves the homolytic cleavage of a carbon-carbon bond adjacent to the nitrogen atom. jove.comlibretexts.org This process leads to the formation of a resonance-stabilized iminium cation. For this compound, two main α-cleavage pathways involving the N-butan-2-yl group are anticipated:

Loss of an ethyl radical (•C2H5): Cleavage of the bond between the secondary carbon and one of the methyl groups of the butan-2-yl substituent results in the loss of a 29 Da ethyl radical. This would produce a prominent fragment ion at m/z 164.

Loss of a methyl radical (•CH3): Cleavage of the bond between the secondary carbon and the ethyl group of the butan-2-yl substituent would lead to the loss of a 15 Da methyl radical, yielding a fragment ion at m/z 178.

Another significant fragmentation pathway involves the cleavage of the N-C bond, leading to the loss of the entire sec-butyl radical (•C4H9), resulting in the formation of the 4-methoxy-2-methylaniline radical cation at m/z 136.

Further fragmentation can occur within the substituted aromatic portion of the molecule. Common fragmentation pathways for substituted anilines and methoxy-aromatics include:

Loss of a methyl radical (•CH3) from the methoxy group to give a fragment at [M-15]+.

Loss of formaldehyde (CH2O) from the methoxy group, resulting in a fragment at [M-30]+.

Loss of hydrogen cyanide (HCN) from the aniline ring, a characteristic fragmentation for anilines, would lead to a fragment at [M-27]+. miamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

m/z Value (Predicted)Ion FormulaNeutral LossFragmentation Pathway
193[C12H19NO]+•-Molecular Ion (M+•)
178[C11H16NO]+•CH3α-cleavage at the butan-2-yl group
164[C10H14NO]+•C2H5α-cleavage at the butan-2-yl group (loss of largest radical often preferred) whitman.edu
136[C8H10NO]+•C4H9Cleavage of the N-C bond to the sec-butyl group
121[C7H7NO]+••CH3Loss of methyl radical from the m/z 136 fragment

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places, which is essential for the unambiguous determination of a compound's elemental composition. While nominal mass spectrometry might identify the molecular ion of this compound at m/z 193, this integer mass could correspond to numerous other combinations of atoms.

HRMS distinguishes between these possibilities by measuring the exact mass of the ion. The precise monoisotopic mass of this compound (C12H19NO) is calculated to be 193.14666 u. An experimental measurement from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, that yields a value extremely close to this theoretical mass (e.g., within 5 ppm) confirms the molecular formula C12H19NO. scispace.com

For example, another compound with a nominal mass of 193, such as C11H15N3O, has a theoretical exact mass of 193.12151 u. The resolving power of HRMS can easily distinguish between 193.14666 u and 193.12151 u, thereby confirming the correct elemental formula and ruling out alternatives. This level of accuracy is also applied to fragment ions, aiding in the confirmation of their elemental compositions and providing greater confidence in the elucidation of fragmentation pathways. nih.gov

Table 3: HRMS Data for Molecular Formula Confirmation

Molecular FormulaCompound NameNominal Mass (amu)Theoretical Exact Mass (u)
C12H19NOThis compound193193.14666
C11H15N3OExample Isobar193193.12151

Computational Chemistry and Theoretical Investigations of N Butan 2 Yl 4 Methoxy 2 Methylaniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation approximately, providing valuable data on electronic structure and molecular geometry.

Density Functional Theory (DFT) has become a primary tool for computational analysis due to its favorable balance of accuracy and computational cost. It is extensively used to study substituted anilines. researchgate.netacs.org For N-(butan-2-yl)-4-methoxy-2-methylaniline, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to perform a full geometry optimization from an initial estimated structure. researchgate.netresearchgate.net

This optimization process minimizes the energy of the molecule to predict its most stable three-dimensional structure. The results include precise bond lengths, bond angles, and dihedral (torsion) angles. For instance, the pyramidalization at the nitrogen atom, a key feature of anilines, and the specific orientation of the butan-2-yl and methoxy (B1213986) groups would be determined. mdpi.com

Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule; a smaller gap suggests higher reactivity. mdpi.com These calculations can predict how the electron-donating methoxy group and the alkyl substituents influence the electron density distribution across the aromatic ring and the nitrogen atom.

Table 1: Predicted Geometric Parameters for this compound using DFT Note: These are representative values based on DFT studies of analogous substituted anilines, as a specific study for the title compound is not available.

ParameterPredicted Value
C-N (aniline) Bond Length~1.41 Å
N-C (alkyl) Bond Length~1.46 Å
C-O (methoxy) Bond Length~1.37 Å
C-N-C Bond Angle~118°
Sum of angles at Nitrogen (pyramidalization)~345-355°
HOMO-LUMO Energy Gap~4.5 - 5.0 eV

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. arxiv.orguw.edu.pl These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to improve accuracy by using more sophisticated wave functions and larger basis sets. researchgate.net

For aniline (B41778) and its derivatives, ab initio calculations can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for calculating molecular energies and properties. arxiv.org These methods are crucial for benchmarking DFT results and for systems where DFT may not be sufficiently accurate.

The application of ab initio methods to this compound would yield precise values for its ionization potential, electron affinity, and dipole moment. Such calculations would also refine the understanding of the electronic transitions, predicting the energies and intensities of UV-visible absorption bands. uw.edu.pl The inclusion of higher-level excitations and corrections for electron correlation is essential to accurately reproduce spectroscopic properties. arxiv.org

Conformational Analysis and Stereochemical Considerations

The structure of this compound features several rotatable bonds, most notably the N-C(aryl) and N-C(alkyl) bonds. The rotation around these bonds is not free but is hindered by energy barriers. Computational methods, particularly DFT, are used to calculate the height of these rotational barriers. mdpi.com This is typically done by performing a potential energy surface (PES) scan, where a specific dihedral angle is systematically varied, and the energy is calculated at each step while optimizing the rest of the geometry. mdpi.com

The primary rotational barrier of interest is around the N-C(aryl) bond. The presence of a methyl group at the ortho position (C2) is expected to create significant steric hindrance with the bulky N-butan-2-yl group, leading to a substantial rotational barrier. nih.gov This steric clash forces the butan-2-yl group into a specific orientation relative to the aniline plane to minimize repulsive forces. The energetically most favorable conformation will be a compromise between maximizing the conjugation of the nitrogen lone pair with the aromatic ring (favoring planarity) and minimizing steric strain. mdpi.com

Table 2: Representative Calculated Rotational Energy Barriers for Substituted Anilines Note: Values are illustrative, based on computational studies of sterically hindered N-alkylated anilines.

Rotation AxisTypical Barrier Height (kcal/mol)Influencing Factors
N-C(aryl)8 - 15 kcal/molOrtho-substituent size, N-alkyl group bulk
N-C(alkyl)4 - 7 kcal/molSteric interactions with the aryl ring
C(aryl)-C(methyl)1 - 3 kcal/molIntermolecular packing (in solid state), crystal environment

The dominant intramolecular interaction governing the conformation of this compound is steric hindrance. The primary steric clash occurs between the ortho-methyl group on the aniline ring and the N-butan-2-yl substituent. acs.org This repulsive interaction significantly influences the dihedral angle of the N-C(aryl) bond and is a key determinant of the rotational barrier height.

While the molecule contains a secondary amine (N-H), strong intramolecular hydrogen bonding is unlikely due to the absence of a suitable nearby acceptor group in a favorable geometric arrangement. However, weak C-H···O or C-H···π interactions might play a minor role in stabilizing certain conformations. The electron-donating nature of the para-methoxy group and the ortho-methyl group increases the electron density on the aniline ring, which can influence the nitrogen atom's basicity and its interaction with the alkyl group. nih.gov Computational analysis, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these weak interactions and charge distributions. researchgate.net

Reaction Mechanism Elucidation

Computational chemistry is an indispensable tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult or impossible to observe experimentally. For this compound, potential reactions include oxidation, N-dealkylation, or reactions involving free radicals. mdpi.comresearchgate.net

To study a reaction mechanism, researchers use DFT to map out the entire potential energy surface connecting reactants to products. This involves locating the minimum energy structures for all reactants, intermediates, and products, as well as the first-order saddle points corresponding to the transition states (TS). The energy difference between the reactants and a transition state defines the activation energy barrier for that step, which is the primary determinant of the reaction rate. mdpi.comfrontiersin.org

A plausible reaction pathway for this molecule is oxidation, which could occur at several sites. For example, in the presence of an oxidant like a hydroxyl radical (•OH), a common atmospheric oxidant, the reaction could proceed via hydrogen atom transfer (HAT) from either the N-H bond or a C-H bond on the sec-butyl group. mdpi.com Computational modeling can determine which pathway is more favorable by comparing the activation energies. For the reaction of 4-methyl aniline with •OH, studies have shown that the abstraction of a hydrogen from the amino group is less favorable than the addition of the radical to the aromatic ring. mdpi.com In the case of this compound, the presence of the alkyl group introduces another competitive pathway (H-abstraction from the C-H bond alpha to the nitrogen), and DFT calculations would be essential to predict the major reaction product. frontiersin.orgmdpi.com

Molecular Modeling and Interaction Studies

Quantitative Structure-Property Relationship (QSPR) modeling establishes a mathematical correlation between the chemical structure of a compound and its physicochemical properties. researchgate.net These models rely on molecular descriptors calculated from the compound's theoretical structure. utq.edu.iq For this compound, a QSPR study would begin with the calculation of various descriptors.

Table 1: Representative Molecular Descriptors for QSPR Modeling

Descriptor Category Examples Relevance
Constitutional Molecular Weight (MW), Atom Count, Bond Count Basic molecular size and composition.
Topological Wiener Index, Balaban Index, Kier & Hall Connectivity Describes atomic connectivity and branching.
Geometric Molecular Surface Area, Molecular Volume Relates to steric effects and interactions.
Quantum Chemical HOMO/LUMO Energies, Dipole Moment, Mulliken Charges Describes electronic properties, reactivity, and polarity. umn.edu

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Predicts lipophilicity and membrane permeability. nih.gov |

Once calculated, these descriptors can be used to build a regression model that predicts a specific property, such as boiling point, solubility, or toxicity. researchgate.netnih.gov For instance, a QSPR model for a series of substituted anilines could predict the toxicity of this compound based on its calculated electronic and steric parameters. nih.gov

Table 2: Hypothetical QSPR-Predicted Properties

Property Predicted Value Significance
Boiling Point (°C) ~250-270 Important for purification and processing.
LogP ~3.5-4.0 Indicates high lipophilicity, suggesting good membrane absorption but potentially poor aqueous solubility.
Aqueous Solubility (logS) Low Consistent with high LogP, impacting formulation and bioavailability.

| Dipole Moment (Debye) | ~1.5-2.0 | Influences intermolecular interactions and solubility in polar solvents. |

In silico methods are widely used in drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule, which collectively determine its pharmacokinetic profile. nih.gov These predictions help to identify potential liabilities early in the development process. researchgate.net For this compound, various computational tools and models can be employed. nih.gov

Methodologies often involve a combination of QSPR models and rule-based systems derived from large experimental datasets. A common starting point is the evaluation of "drug-likeness" using frameworks like Lipinski's Rule of 5. researchgate.net

Key ADME parameters predicted in silico include:

Absorption: Prediction of human intestinal absorption (HIA) and permeability through cell monolayers (e.g., Caco-2).

Distribution: Calculation of the blood-brain barrier (BBB) penetration and plasma protein binding (PPB).

Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. For this compound, likely sites include N-dealkylation, O-demethylation, and aromatic hydroxylation.

Excretion: Prediction of renal clearance and interaction with transporter proteins.

Table 3: Hypothetical In Silico ADME Profile for this compound

ADME Parameter Prediction Method Predicted Outcome Implication
Lipinski's Rule of 5 Rule-based filter Compliant (0 violations) Good potential for oral bioavailability.
Human Intestinal Absorption QSPR Model High (>90%) Likely well-absorbed from the GI tract.
Caco-2 Permeability Machine Learning Model High Suggests good passive diffusion across the intestinal wall.
Blood-Brain Barrier (BBB) Penetration QSPR Model High The molecule may cross into the central nervous system.
CYP2D6 Inhibition Docking/Pharmacophore Potential Inhibitor Risk of drug-drug interactions.

| Plasma Protein Binding | QSPR Model | High (>95%) | Low fraction of free compound in circulation, potentially affecting efficacy. |

These computational predictions provide a comprehensive, albeit preliminary, assessment of the molecule's likely behavior in a biological system, guiding further experimental investigation.

Environmental Fate and Biodegradation Studies of N Butan 2 Yl 4 Methoxy 2 Methylaniline Analogs

Microbial Transformation Pathways of Substituted Anilines

The biodegradation of substituted anilines in microbial systems is a complex process involving a series of enzymatic reactions that break down the aromatic ring. The specific pathway can vary depending on the microorganism and the chemical structure of the aniline (B41778) analog.

Oxidative Deamination and Catechol Formation Mechanisms

The primary and most extensively documented pathway for the aerobic bacterial degradation of aniline and its substituted analogs begins with an oxidative deamination step, leading to the formation of catechol. nih.govnih.gov This transformation is a critical initial step that destabilizes the aromatic ring, preparing it for subsequent cleavage.

The process involves an initial attack on the aniline molecule by a multi-component enzyme system, often an aniline dioxygenase, which hydroxylates the aromatic ring. This is followed by the spontaneous elimination of the amino group (deamination) as ammonia to yield catechol (1,2-dihydroxybenzene). zju.edu.cn This conversion of aniline to catechol is a multistep reaction catalyzed by three key enzymes: a glutamine synthetase (GS)-like enzyme, aniline dioxygenases, and a glutamine amidotransferase-like enzyme.

Once formed, catechol serves as a central intermediate that is funneled into one of two main ring-cleavage pathways: nih.gov

Ortho-cleavage pathway (intradiol cleavage): The catechol ring is cleaved between the two hydroxyl groups by the enzyme catechol 1,2-dioxygenase, producing cis,cis-muconic acid. researchgate.net This intermediate is then further metabolized through the β-ketoadipate pathway, eventually leading to intermediates of the central metabolism, such as succinic acid and acetyl-CoA, which can be used for cell growth and energy. nih.gov

Meta-cleavage pathway (extradiol cleavage): The ring is cleaved adjacent to one of the hydroxyl groups by catechol 2,3-dioxygenase, yielding 2-hydroxymuconic semialdehyde. nih.govunesp.br This compound is then processed through a series of reactions to enter central metabolic pathways.

The major pathway for aniline biodegradation in aquatic environments involves this oxidative deamination to catechol, which is subsequently metabolized via the ortho-cleavage pathway through intermediates like cis,cis-muconic acid and beta-ketoadipic acid, ultimately leading to mineralization as CO2. nih.gov

Correlation Between Compound Structure and Biodegradation Rates

The rate at which substituted anilines are biodegraded is significantly influenced by their molecular structure, particularly the nature, position, and size of the substituents on the aromatic ring. Research has established a clear correlation between the chemical properties of these compounds and their susceptibility to microbial transformation. nih.gov

Steric parameters, such as the van der Waals radius of the substituent group, play a crucial role in determining the rate of biodegradation. nih.gov A study investigating a series of substituted anilines found a strong negative correlation between the size of the substituent and the transformation rate. The degradation rates decreased in the following order: aniline > 3-bromoaniline > 3-chloroaniline > 3-methylaniline > 3-methoxyaniline > 3-nitroaniline > 3-cyanoaniline. nih.gov This suggests that larger, bulkier substituent groups hinder the ability of microbial enzymes to access and act upon the aniline molecule. A simple linear regression of the van der Waals radius against the logarithm of the second-order rate constant (log kb) yielded high correlation coefficients, confirming that steric hindrance is a key limiting factor. nih.gov

Furthermore, the electronic properties of substituents also affect biodegradability. The presence of electron-withdrawing groups, such as nitro (–NO2) or chloro (–Cl) groups, can increase the toxicity of the compound and may slow down degradation compared to unsubstituted aniline. researchgate.net

Table 1: Correlation of Substituent Properties with Anilines Biodegradation Rate
CompoundSubstituentRelative Degradation RateKey Structural Parameter Influencing Rate
Aniline-HFastestSmallest steric hindrance
3-methylaniline-CH3SlowerIncreased steric bulk
3-methoxyaniline-OCH3SlowerIncreased steric bulk
3-chloroaniline-ClSlowerIncreased steric bulk and electron-withdrawing nature
3-bromoaniline-BrSlowerIncreased steric bulk and electron-withdrawing nature
3-nitroaniline-NO2SlowerSignificant steric bulk and strong electron-withdrawing nature
3-cyanoaniline-CNSlowestSignificant steric bulk and strong electron-withdrawing nature

Isolation and Characterization of Aniline-Degrading Microorganisms

A diverse range of microorganisms capable of utilizing aniline and its derivatives as a source of carbon, nitrogen, and energy have been isolated from various environments, particularly from contaminated soils and industrial wastewater sludge.

Identification of Bacterial Genera Capable of Aniline Metabolism

Numerous bacterial genera have been identified for their ability to metabolize aniline compounds. These microorganisms are key players in the natural attenuation and bioremediation of aniline-contaminated sites. Stable isotope probing and enrichment culture techniques have been instrumental in identifying these functional bacteria. mdpi.com

Commonly identified aniline-degrading genera include:

Pseudomonas : Species of this genus are frequently isolated and are known to degrade aniline, often via a meta-cleavage pathway. nih.govresearchgate.net

Delftia : Strains such as Delftia tsuruhatensis and Delftia acidovorans have been characterized for aniline degradation. nih.gov One particularly robust strain, Delftia sp. AN3, was found to tolerate and degrade aniline at exceptionally high concentrations, up to 5000 mg/L. zju.edu.cnnih.gov

Acinetobacter : This genus has been shown to degrade aniline and its derivatives, with some strains carrying the necessary degradation genes on plasmids. nih.govmdpi.com

Comamonas : This genus is significantly enriched in environments where aniline is being degraded. mdpi.com Comamonas acidovorans is a known aniline metabolizer.

Bacillus : A consortium of Bacillus species, including Bacillus subtilis, Bacillus lentimorbus, and Bacillus mycoides, was shown to utilize aniline and its chlorinated derivatives. researchgate.net

Other Genera : Several other genera have been identified, including Rhodococcus, Achromobacter, Enterobacter, Zoogloea, Hydrogenophaga, and Curvibacter. zju.edu.cnmdpi.com

Table 2: Selected Bacterial Genera with Aniline-Degrading Capabilities
GenusSpecific Strain(s) ExampleEnvironment of IsolationReference
Delftiasp. AN3, tsuruhatensis AD9Activated sludge zju.edu.cnnih.gov
Pseudomonasputida UCC22, sp. AW-2Not Specified nih.gov
Acinetobactersp. YAANot Specified nih.govmdpi.com
Bacillussubtilis, lentimorbus, mycoidesOil contaminated soil researchgate.net
ComamonasacidovoransAerobic microcosms mdpi.com
Achromobactersp.Sewage and agricultural wastewater

Characterization of Microbial Consortia for Aniline Degradation

In natural and engineered environments, the degradation of complex pollutants is often carried out more efficiently by a microbial consortium rather than a single species. nih.gov These consortia exhibit greater metabolic versatility and adaptability to fluctuating environmental conditions. nih.gov

A stable bacterial consortium isolated from activated sludge treating chemical wastewater demonstrated effective aniline degradation. besjournal.comnih.gov This consortium was capable of growing in aniline concentrations ranging from 50 to 500 mg/L, with optimal degradation occurring at a pH of 7.0 and a temperature of 30°C. besjournal.comnih.gov The presence of heavy metal ions such as Co2+, Zn2+, Ni2+, Mn2+, and Cu2+ had an inhibitory effect on the degradation process. besjournal.comnih.gov

Another study characterized a consortium composed of three Bacillus species (B. subtilis, B. lentimorbus, and B. mycoides) that could use aniline and its chlorinated derivatives as sole carbon and nitrogen sources. researchgate.net The synergistic actions within a consortium can enhance degradation efficiency, as one species may utilize metabolic intermediates produced by another, leading to a more complete mineralization of the parent compound. nih.gov

Enzymatic Mechanisms of Biodegradation in Aniline-Metabolizing Bacteria

The biodegradation of aniline is orchestrated by a series of specific, inducible enzymes. The genes encoding these enzymes are often clustered together on plasmids or the bacterial chromosome. nih.gov

The initial and rate-limiting step in the aerobic pathway is catalyzed by aniline dioxygenase . This enzyme hydroxylates the aniline ring to form catechol. In the highly tolerant Delftia sp. AN3, this enzyme was found to have a Km of 0.29 mM and a Vmax of 0.043 mmol/mg protein/min. zju.edu.cnnih.gov

Following catechol formation, the pathway diverges depending on the ring-cleavage enzyme present:

Catechol 1,2-dioxygenase : This enzyme is central to the ortho-cleavage pathway. It cleaves the catechol ring to form cis,cis-muconic acid.

Catechol 2,3-dioxygenase : This enzyme directs the metabolism through the meta-cleavage pathway by converting catechol to 2-hydroxymuconic semialdehyde. nih.gov For Delftia sp. AN3, which utilizes the meta-cleavage pathway, this enzyme exhibited a Km of 0.016 mM and a Vmax of 0.015 mmol/mg protein/min for catechol. zju.edu.cnnih.gov

Genetic studies have identified a five-gene cluster responsible for the conversion of aniline to catechol in several bacteria, including Pseudomonas and Delftia species. nih.gov The expression of these enzymes is typically inducible, meaning they are synthesized by the bacteria primarily in the presence of aniline or a related substrate. zju.edu.cnnih.gov

Role of Aniline Dioxygenases and Catechol Dioxygenases in Aromatic Ring Cleavage

The initial and rate-limiting step in the aerobic biodegradation of aniline and its derivatives is the dihydroxylation of the aromatic ring, a reaction catalyzed by aniline dioxygenase. researchgate.net This multi-component enzyme system converts aniline to catechol, a central intermediate in the degradation pathway. researchgate.net While the substrate specificity of aniline dioxygenases can vary between different microorganisms, they are known to act on a range of substituted anilines. In the case of N-(butan-2-yl)-4-methoxy-2-methylaniline, it is hypothesized that after potential N-dealkylation and demethylation reactions, the resulting substituted aniline would be a substrate for an aniline dioxygenase, leading to the formation of a substituted catechol.

Once catechol or a substituted catechol is formed, the aromatic ring is susceptible to cleavage by catechol dioxygenases. These enzymes are classified into two major groups based on the mode of ring cleavage: intradiol dioxygenases, which cleave the ring between the two hydroxyl groups, and extradiol dioxygenases, which cleave the ring adjacent to one of the hydroxyl groups. The type of catechol dioxygenase present in a particular microorganism determines the subsequent metabolic pathway. The degradation of aniline in various bacterial strains has been shown to proceed via catechol, which is then typically cleaved by a meta-cleavage pathway. nih.gov

The following table summarizes the key enzymes involved in the initial stages of aniline analog biodegradation:

Enzyme FamilySpecific Enzyme ExampleSubstrate(s)Product(s)Role in Biodegradation
Aniline Dioxygenase Aniline Dioxygenase (AD)Aniline, substituted anilinesCatechol, substituted catecholsAromatic ring activation through dihydroxylation
Catechol Dioxygenase Catechol 2,3-dioxygenaseCatechol, substituted catechols2-Hydroxymuconic semialdehydeAromatic ring cleavage (extradiol/meta-cleavage)
Catechol Dioxygenase Catechol 1,2-dioxygenaseCatechol, substituted catecholscis,cis-Muconic acidAromatic ring cleavage (intradiol/ortho-cleavage)

Analysis of Plasmid-Encoded Catabolic Pathways

The genetic basis for the degradation of aniline and its derivatives is often located on mobile genetic elements such as plasmids. These catabolic plasmids carry the genes encoding the necessary enzymes, including aniline dioxygenases and catechol dioxygenases, for the complete mineralization of these compounds. The presence of these genes on plasmids facilitates their horizontal transfer between different bacterial species, enabling the rapid adaptation of microbial communities to the presence of novel aniline-based contaminants.

Studies on various aniline-degrading bacteria have identified plasmids that are responsible for this metabolic capability. For example, in Acinetobacter sp. strain YAA, the genes for aniline oxidation to catechol are located on a plasmid. nih.gov Similarly, a plasmid of approximately 100 kilobases has been implicated in the aniline metabolism of a Pseudomonas species. nih.gov The ability of Pseudomonas putida to grow on aniline, as well as m- and p-toluidine, is also plasmid-encoded. semanticscholar.org These plasmid-encoded pathways often involve a meta-cleavage of the catechol intermediate. nih.gov The potential for this compound degradation to be plasmid-encoded in environmental bacteria is therefore high, which would contribute to its natural attenuation in contaminated sites.

Environmental Monitoring and Detection in Aquatic Systems

The monitoring and detection of aniline and its derivatives in aquatic systems are crucial for assessing the extent of contamination and the potential risks to aquatic ecosystems and human health. mdpi.comnih.gov A variety of analytical methods have been developed for the determination of these compounds in water samples, often at trace concentrations (ng/L to µg/L). mdpi.com

Commonly employed analytical techniques for the detection of substituted anilines include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced sensitivity and selectivity. acs.orgresearchgate.net Due to the typically low concentrations of these contaminants in environmental waters, a pre-concentration step is usually required. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are frequently used for this purpose. researchgate.netthermofisher.com More recent developments include microextraction techniques such as solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), which offer advantages in terms of reduced solvent consumption and faster sample preparation. researchgate.netnih.gov

The following table provides an overview of analytical methods used for the detection of aniline derivatives in water:

Analytical TechniquePre-concentration MethodDetectorTypical Detection LimitsReference
Gas Chromatography (GC)Liquid-Liquid Extraction (LLE)Flame Ionization Detector (FID)0.056-0.093 mg/L researchgate.net
Gas Chromatography (GC)Dispersive Liquid-Liquid Microextraction (DLLME)Mass Spectrometry (MS)0.07-0.29 µg/L nih.gov
High-Performance Liquid Chromatography (HPLC)Solid-Phase Extraction (SPE)UV or Mass Spectrometry (MS)<0.2 µg/L thermofisher.com
Capillary Electrophoresis (CE)Field-Enhanced Sample InjectionUV Detector0.29-0.43 ng/mLNot directly found in search results

Given its chemical structure, this compound would likely be amenable to detection by these established methods, although specific method development and validation would be necessary for its accurate quantification in environmental samples. The presence of aniline and its derivatives in aquatic environments is a concern due to their potential toxicity. nih.gov Aniline itself is moderately soluble in water and is readily biodegraded. However, the persistence and toxicity of substituted anilines can vary significantly depending on their chemical structure.

Analytical Methodologies for Detection and Quantification of N Butan 2 Yl 4 Methoxy 2 Methylaniline

Chromatographic Techniques

Chromatography is a fundamental technique for separating and analyzing chemical compounds. For a substituted aromatic amine like N-(butan-2-yl)-4-methoxy-2-methylaniline, both gas and liquid chromatography offer powerful solutions.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Electron Capture Detection (ECD)

Gas chromatography is a well-established method for the analysis of volatile and thermally stable compounds. Due to the amine group, direct analysis of aromatic amines by GC can sometimes result in poor peak shape and adsorption on the column. However, with appropriate column selection and derivatization, GC provides excellent resolution and sensitivity. researchgate.netmdpi.com

Flame Ionization Detection (FID) is a universal detector that responds to compounds containing carbon-hydrogen bonds. It offers a wide linear range and is a robust choice for quantification when the sample matrix is relatively clean.

Electron Capture Detection (ECD) is a highly sensitive and selective detector for compounds with electronegative functional groups, such as halogens. While this compound itself is not highly responsive to ECD, derivatization with halogen-containing reagents can produce derivatives that are detectable at very low concentrations. researchgate.net For instance, derivatizing the secondary amine group with a reagent like heptafluorobutyrylimidazole would introduce multiple fluorine atoms, making the resulting molecule highly suitable for ECD analysis. researchgate.net

Typical GC conditions for the analysis of related aromatic amines are presented below, which could be adapted for this compound.

ParameterTypical Setting
Column Fused-silica capillary column (e.g., HP-5, DB-5)
Injector Temperature 250 - 280 °C
Oven Program Initial temp 60-80°C, ramp to 280-300°C
Carrier Gas Helium or Nitrogen
Detector Temperature FID: 280 - 300 °C; ECD: 300 °C mdpi.com

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) is particularly suitable for compounds that are non-volatile or thermally labile. This compound, containing an aromatic ring, possesses a natural chromophore, making it ideal for detection by UV-Vis spectrophotometry. libretexts.org

Reverse-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis. A C18 (ODS) column is typically employed, which separates compounds based on their hydrophobicity. A mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is used to elute the compound from the column. sielc.comsielc.com The aromatic nature of the analyte allows for sensitive detection at wavelengths typically between 230 and 280 nm.

A simple isocratic HPLC method for the parent compound, 4-methoxy-2-methylaniline, has been described, which serves as a strong starting point for method development. sielc.comsielc.com

ParameterTypical Setting
Column C18 (ODS), 5 µm particle size (e.g., Newcrom R1) sielc.com
Mobile Phase Acetonitrile and Water with an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility) sielc.comsielc.com
Flow Rate 1.0 mL/min
Detection UV at ~235 nm nih.gov
Temperature Ambient

Ion-Pair Reversed-Phase HPLC for Related Aniline (B41778) Sulfonic Acid Derivatives

While this compound is not ionic, related compounds such as aniline sulfonic acids are highly polar and exist as anions in solution. Standard reversed-phase HPLC provides poor retention for such compounds. Ion-pair reversed-phase HPLC is a powerful technique to overcome this limitation. rsc.orgtcichemicals.com

In this method, an ion-pairing reagent, which is a large ionic molecule with a significant hydrophobic portion (e.g., tetrabutylammonium), is added to the mobile phase. rsc.org This reagent forms an electrically neutral ion-pair with the charged analyte. tcichemicals.com The resulting complex is more hydrophobic and can be effectively retained and separated on a standard reversed-phase column. diva-portal.org The choice of the ion-pairing reagent and its concentration are critical parameters for optimizing the separation. tcichemicals.com This technique allows for the simultaneous analysis of various aniline and aniline sulfonic acid derivatives. rsc.org

Derivatization Strategies for Enhanced Chromatographic Separation and Detectability

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a specific analytical technique. researchgate.net For aromatic amines, derivatization can improve volatility, thermal stability, and chromatographic behavior, as well as enhance detector response. researchgate.netscienceopen.com

Acylation and Trifluoroacylation of Amino Groups

Acylation is a common derivatization strategy for primary and secondary amines prior to GC analysis. researchgate.net The reaction involves treating the amine with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, to convert the polar N-H group into a less polar amide. This process reduces the compound's polarity, decreases its tendency for hydrogen bonding, and improves its volatility and peak symmetry in GC. researchgate.net

Trifluoroacylation , a specific type of acylation using reagents like trifluoroacetic anhydride (TFAA) or heptafluorobutyric anhydride (HFBA), is particularly advantageous. scienceopen.com It not only improves the chromatographic properties but also introduces multiple fluorine atoms into the molecule. The resulting trifluoroacetyl or heptafluorobutyryl derivatives are highly responsive to the Electron Capture Detector (ECD), enabling trace-level analysis. researchgate.net

Imidization with Aldehydes for Isomeric Separation

This strategy can be particularly useful for the separation of closely related isomers. The steric and electronic environment around the amino group influences the rate and equilibrium of imine formation. researchgate.net By reacting a mixture of amine isomers with a specific aldehyde, the resulting imine derivatives may exhibit greater differences in their chromatographic retention times compared to the original underivatized amines, thus facilitating their separation and quantification. chemicalforums.com The choice of aldehyde is crucial and can be tailored to achieve the desired separation.

Method Validation and Performance Characteristics

Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)

No published studies were found that established the linearity, limit of detection (LOD), and limit of quantification (LOQ) for analytical methods specifically targeting this compound.

Assessment of Reproducibility and Recovery Rates

There is no available data from peer-reviewed studies detailing the reproducibility and recovery rates of any analytical method for the quantification of this compound in any matrix.

Applications of N Butan 2 Yl 4 Methoxy 2 Methylaniline in Materials Science

Polymer Chemistry and Conductive Polymers

The synthesis of conductive polymers from aniline (B41778) and its derivatives has been a cornerstone of materials science for decades. The ability to modify the aniline monomer allows for precise control over the resulting polymer's characteristics.

The polymerization of aniline derivatives, including those with N-substituents and ring-substituents like N-(butan-2-yl)-4-methoxy-2-methylaniline, is typically achieved through chemical or electrochemical oxidative methods. nih.govrsc.orgbiointerfaceresearch.comrsc.org In these processes, the aniline monomers are coupled to form a conjugated polymer backbone. The presence of substituents on the aniline ring or the nitrogen atom can significantly influence the polymerization reaction and the final properties of the polymer. researchgate.net

Characterization of these polyaniline derivatives is crucial to understanding their structure and properties. A suite of analytical techniques is employed for this purpose:

Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the functional groups present in the polymer and to confirm the successful incorporation of the substituted monomer into the polymer chain. rsc.orgrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides insights into the electronic structure of the polymer, indicating the extent of conjugation and the oxidation state of the polymer backbone. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both solution-state and solid-state NMR are powerful tools for elucidating the detailed molecular structure of the polymer, including the connectivity of the monomer units and the nature of the substituents. rsc.orgrsc.orgnih.gov

Scanning Electron Microscopy (SEM): SEM is utilized to study the morphology of the polymer, revealing details about its surface structure, such as whether it is granular, fibrous, or porous. rsc.orglettersonmaterials.com The morphology of the polymer can be influenced by the synthesis conditions and the nature of the monomer. researchgate.net

The synthesis of a polyaniline derivative from this compound would be expected to yield a polymer with modified solubility and processability compared to unsubstituted polyaniline, owing to the presence of the alkyl and alkoxy groups. lettersonmaterials.com

The substituents on the aniline monomer play a critical role in determining the electronic and structural properties of the resulting polymer. nih.gov These effects can be broadly categorized as electronic and steric.

Electronic Effects: The methoxy (B1213986) group (-OCH3) at the para-position is an electron-donating group, which can increase the electron density on the polymer backbone. This can influence the polymer's redox properties and its interaction with dopants. nih.gov The methyl group (-CH3) at the ortho-position is also electron-donating.

Steric Effects: The N-butan-2-yl group and the ortho-methyl group introduce significant steric hindrance. This steric bulk can affect the planarity of the polymer chain, which in turn influences the degree of π-conjugation along the backbone. rsc.org A decrease in planarity generally leads to a reduction in electrical conductivity. rsc.org However, the increased steric hindrance can also improve the solubility of the polymer in organic solvents, which is a significant advantage for processing and device fabrication. lettersonmaterials.com

The interplay of these electronic and steric effects determines the final properties of the polymer. For a polymer derived from this compound, it is anticipated that the steric hindrance from the N-alkyl and ortho-methyl groups would be a dominant factor affecting conductivity, while the substituents would enhance solubility. rsc.org

Table 1: Expected Influence of Substituents in this compound on Polyaniline Properties
SubstituentPositionEffect TypePredicted Impact on Polymer Properties
N-(butan-2-yl)N-positionStericIncreases solubility, potentially decreases conductivity due to reduced chain planarity.
4-methoxypara-positionElectronic (donating)May influence redox potentials and doping levels.
2-methylortho-positionElectronic (donating) & StericContributes to increased solubility and may decrease conductivity due to steric hindrance.

Solid-state NMR (ssNMR) is an indispensable technique for the structural characterization of insoluble or poorly soluble conducting polymers like polyaniline and its derivatives. nih.govcreative-biostructure.com Because these materials are often not amenable to traditional solution-state NMR, ssNMR provides crucial information about their molecular structure, conformation, and dynamics in the solid state. nih.govresearchgate.netnsf.gov

Advanced ssNMR techniques that are particularly useful for studying conducting polymers include:

Cross-Polarization Magic Angle Spinning (CP-MAS): This is a standard technique that enhances the signal of less abundant nuclei like 13C and 15N, providing detailed information about the chemical environment of different atoms in the polymer backbone and side chains. nih.govcreative-biostructure.com

Two-Dimensional (2D) NMR Spectroscopy: 2D ssNMR experiments, such as those that correlate the chemical shifts of different nuclei (e.g., 1H-13C, 13C-15N), can reveal through-bond and through-space connectivities, providing unambiguous assignments of NMR signals and detailed structural information. nih.gov

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This technique can be used to establish direct carbon-carbon bonds, helping to elucidate the polymer's backbone structure. nih.gov

For a polymer derived from this compound, ssNMR would be essential for confirming the polymer's structure, determining the degree of polymerization, and investigating the conformation of the polymer chains in the solid state. nih.govresearchgate.net

Organic Electronic Materials Development

The tunable properties of substituted polyanilines make them attractive candidates for use in a variety of organic electronic devices.

Thermoelectric materials can convert heat energy into electrical energy and vice versa. While many organic materials exhibit p-type (hole-conducting) thermoelectric behavior, the development of high-performance n-type (electron-conducting) materials remains a challenge. nih.gov Composites of aniline derivatives and carbon nanotubes (CNTs) have emerged as a promising approach to creating n-type thermoelectric materials. nih.govsciopen.comacs.org

A polymer derived from this compound, with its electron-donating methoxy and methyl groups, could potentially be investigated as a component in n-type thermoelectric composites with CNTs.

Thin films of conducting polymers are fundamental components of many organic electronic devices. biointerfaceresearch.commdpi.comnih.gov The ability to process these polymers from solution is a significant advantage, allowing for the fabrication of devices using techniques like spin coating, drop casting, and printing. lettersonmaterials.comnih.gov As previously discussed, the substituents on this compound are expected to enhance the solubility of its corresponding polymer, making it a good candidate for the fabrication of thin films. lettersonmaterials.com

These thin films can be incorporated into a variety of devices, including:

Organic Light-Emitting Diodes (OLEDs): Conducting polymer films can be used as hole-injection or transport layers in OLEDs.

Organic Solar Cells (OSCs): In OSCs, these films can function as active layers or interfacial layers.

Sensors: The conductivity of conducting polymer films is often sensitive to their chemical environment, making them suitable for use in chemical sensors. rsc.orglettersonmaterials.comlettersonmaterials.com

Transistors: Conducting polymers can be used as the active semiconductor layer in organic field-effect transistors (OFETs).

Exploration of Sustainable and Biomass-Based Approaches for Organic Electronics

The field of Sustainable Organic Electronics (SOE) is driven by the need for environmentally friendly technologies that utilize carbon-based, electronically conjugated materials. sigmaaldrich.com A key strategy in SOE is the use of materials derived from bio-sourced feedstocks or those synthesized through green chemistry principles to lessen the environmental impact associated with traditional electronics manufacturing. sigmaaldrich.com

Aniline and its derivatives are important precursors in the synthesis of conductive polymers and other functional organic materials. Research has demonstrated innovative methods for synthesizing N-substituted pyrroles, foundational building blocks for conductive polymers, by reacting various anilines with 2,5-dimethoxytetrahydrofuran, a chemical that can be derived from biomass. nih.govdiva-portal.org This approach allows for the creation of pyrroles under mild reaction conditions, paving the way for more sustainable production of materials for organic electronics. nih.gov

While direct studies on the use of this compound derived from biomass are not extensively documented, its structural similarity to other anilines used in these sustainable synthetic routes suggests its potential as a valuable monomer. The methoxy and methyl functional groups on the aniline ring can influence the electronic properties and solubility of the resulting polymers, which are critical parameters for their application in electronic devices. The butan-2-yl group attached to the nitrogen atom can further enhance solubility, a desirable trait for solution-processable materials used in printed electronics. sigmaaldrich.com The general approach involves the conversion of a range of anilines into their respective N-substituted pyrroles with good to excellent yields, which can then be polymerized to form thin films on electrodes. nih.gov This highlights a viable pathway for integrating aniline derivatives like this compound into the development of more sustainable and biomass-based organic electronic devices.

Chemical Sensor Technologies

Substituted anilines are pivotal in the development of conductive polymers, such as polyaniline (PANI), which are extensively used in chemical sensor technologies due to their environmental stability, tunable conductivity, and ease of preparation. acs.org These polymers can be functionalized to create sensors with high sensitivity and selectivity for a variety of analytes.

Polyaniline and its derivatives are highly effective materials for the fabrication of electrochemical sensors, which can be broadly categorized as potentiometric (measuring voltage) and amperometric (measuring current). mdpi.com A polymer synthesized from this compound would be a derivative of polyaniline, and its unique substitution pattern could offer advantages in sensor design and performance.

Potentiometric Sensors: These sensors measure the potential difference between a sensing electrode and a reference electrode. Polyaniline-based potentiometric sensors are particularly common for pH measurements, exhibiting a Nernstian or near-Nernstian response. nih.govnih.gov The design often involves electropolymerizing the aniline derivative onto a conductive substrate, such as carbon fiber cloth or glassy carbon electrodes. nih.govresearchgate.net The performance of these sensors is evaluated based on their sensitivity (mV/pH), linear range, response time, and stability. nih.gov For instance, a flexible pH sensor based on polyaniline nanofiber arrays has demonstrated a high sensitivity of 62.4 mV/pH with a rapid response time of 12.8 seconds. nih.gov

Amperometric Sensors: These sensors operate by applying a constant potential and measuring the current produced by the oxidation or reduction of an analyte at the electrode surface. Conducting polymers like polyaniline derivatives are advantageous as they can modify electrode surfaces to enhance conductivity and analytical features such as the limit of detection and sensitivity. mdpi.com They are often used in biosensors where enzymes are immobilized within the polymer matrix. For example, amperometric glucose biosensors have been developed by encapsulating glucose oxidase within enzymatically synthesized polyaniline. mdpi.com The performance of these sensors is characterized by their detection limit, linear concentration range, and sensitivity.

Sensor TypeSensing MaterialAnalyteSensitivityLinear RangeDetection LimitReference
PotentiometricPolyaniline Nanofiber ArraypH62.4 mV/pH-- nih.gov
PotentiometricPolyaniline/GraphenepH (in sweat)61.91 mV/pH-- nih.gov
PotentiometricPolyaniline/Polypyrrole InkpH81.2 mV/pH unitpH 3–10- nih.gov
PotentiometricPolyaniline on Glassy CarbonFe³⁺ ions-1×10⁻²–1×10⁻⁶ M- researchgate.net
AmperometricPolypyrrole with PolyoxometalatesH₂O₂-0.1–2 mM0.3–0.6 μM mdpi.com
AmperometricPolypyrrole-NO₃⁻-Fe(CN)₆⁴⁻--0.1–1 mM10 μM mdpi.com

N Butan 2 Yl 4 Methoxy 2 Methylaniline in Catalysis and Ligand Chemistry

Aniline (B41778) Derivatives as Catalysts in Organic Transformations

Aniline derivatives have emerged as effective catalysts in several organic reactions, primarily due to the nucleophilic nature of the amino group. This reactivity allows them to participate in catalytic cycles, facilitating transformations that would otherwise be slow or require harsh conditions.

Nucleophilic Catalysis in Hydrazone Formation and Exchange Reactions

The formation of hydrazones is a vital reaction in fields such as dynamic combinatorial chemistry. rsc.orgnih.gov Under physiological conditions, this reaction can be slow, but the addition of a nucleophilic catalyst like an aniline derivative can significantly accelerate the process. rsc.orgnih.gov Electron-rich p-substituted aniline derivatives have been shown to be particularly effective catalysts for both hydrazone formation and exchange in various solvents. rsc.orgnih.gov

Kinetic studies have revealed that the reaction mechanism can be complex, sometimes exhibiting third-order kinetics. rsc.orgsemanticscholar.org The rate-limiting step is often the formation of an imine intermediate between the aldehyde and the aniline catalyst. kiku.dk This activated imine is then rapidly attacked by the hydrazide in a transimination reaction to form the final hydrazone product. kiku.dk The efficiency of the aniline catalyst is influenced by electronic factors, with electron-donating groups on the aniline ring enhancing its catalytic activity. bohrium.com

Table 1: Effect of Aniline Derivatives as Catalysts in Hydrazone Formation

Aniline CatalystRate EnhancementReference
AnilineBaseline kiku.dk
p-MethoxyanilineSignificant rsc.org
p-ToluidineModerate rsc.org

Role in Organocatalytic Systems

Beyond simple nucleophilic catalysis, aniline derivatives are integral components of more complex organocatalytic systems. In these systems, the aniline moiety can be part of a larger chiral scaffold, enabling enantioselective transformations. For example, chiral phosphoric acids have been used to catalyze the asymmetric [3 + 2] cascade cyclization of aniline derivatives with pyrazolinone ketimines, producing optically active tetrahydroindole pyrazolinones. nih.govacs.org

Iminium catalysis, a key strategy in organocatalysis, can be employed for the enantioselective alkylation of anilines. princeton.edu In this approach, an α,β-unsaturated aldehyde reacts with a chiral amine catalyst to form a chiral iminium ion. The aniline derivative then acts as a nucleophile, adding to the β-position of the iminium ion in a highly stereocontrolled manner. princeton.edu This methodology has been successfully applied to the synthesis of a variety of chiral aniline derivatives. princeton.edu

Metal-Catalyzed Reactions Involving Aniline Derivatives

Aniline derivatives are not only catalysts themselves but also serve as versatile substrates in a wide array of metal-catalyzed reactions. These transformations often involve the functionalization of the aniline's C-H bonds, providing efficient routes to complex aromatic amines.

C-H Functionalization Strategies, including Para-Selective C-H Olefination via Pd/S,O-Ligand Catalysis

The direct functionalization of C-H bonds is a powerful tool in modern organic synthesis. researchgate.net For aniline derivatives, achieving regioselectivity in C-H functionalization can be challenging. However, significant progress has been made in developing catalytic systems that can selectively target the ortho, meta, or para positions. researchgate.net

A noteworthy example is the highly para-selective C-H olefination of aniline derivatives using a palladium catalyst in conjunction with a bidentate S,O-ligand. vu.nlnih.govacs.orgresearchgate.net This catalytic system demonstrates high efficiency and a broad substrate scope, accommodating primary, secondary, and tertiary anilines under mild reaction conditions. vu.nlnih.govacs.orgresearchgate.net The S,O-ligand is crucial for achieving the high para-selectivity. vu.nlnih.govacs.org This methodology offers a straightforward and scalable approach to synthesizing para-olefinated anilines. nih.govacs.org A similar Pd/S,O-ligand system has also been developed for the para-selective C-H alkynylation of aniline derivatives. researchgate.net

Table 2: Examples of Para-Selective C-H Olefination of N,N-Dialkylanilines

SubstrateOlefinYield of p-isomerReference
N,N-DimethylanilineEthyl acrylate71% acs.org
N,N-DibenzylanilineEthyl acrylate69% nih.gov
3-Methoxy-N,N-dimethylanilineEthyl acrylate75% nih.gov

Photocatalyzed Reactions (e.g., Fluoroalkylation) Utilizing Aniline Derivatives as Substrates

The electron-rich nature of aniline derivatives makes them excellent substrates for photocatalyzed reactions, particularly those involving electrophilic radicals. conicet.gov.arnih.gov Visible-light photocatalysis has emerged as a mild and efficient method for the fluoroalkylation of anilines. conicet.gov.arnih.govresearchgate.netconicet.gov.ar

In these reactions, a photocatalyst, such as an iridium or ruthenium complex or an organic dye like Rose Bengal, absorbs visible light and enters an excited state. conicet.gov.arnih.gov The excited photocatalyst can then interact with a fluoroalkyl source (e.g., fluoroalkyl halides or Togni's reagents) to generate a fluoroalkyl radical. conicet.gov.arnih.govconicet.gov.ar This highly electrophilic radical then adds to the electron-rich aniline ring, leading to the formation of a fluoroalkylated aniline derivative. conicet.gov.arresearchgate.net These reactions often exhibit good regioselectivity and can be performed under mild conditions. conicet.gov.arresearchgate.net

Coordination Chemistry and Ligand Design

The nitrogen atom of aniline and its derivatives possesses a lone pair of electrons, making these compounds effective ligands for a variety of metal ions. The electronic and steric properties of the aniline ligand can be readily tuned by introducing substituents on the aromatic ring or the nitrogen atom, influencing the properties and reactivity of the resulting metal complexes.

Aniline derivatives have been used to synthesize a range of coordination complexes with various transition metals, including nickel(II). theopenscholar.com These complexes can exhibit interesting structural and magnetic properties. theopenscholar.com The coordination sphere of the metal can be filled with a combination of aniline ligands, halide ions, and solvent molecules, leading to diverse geometries. theopenscholar.com

In the broader context of ligand design, aniline moieties can be incorporated into more complex ligand frameworks to create catalysts with specific properties. For instance, N-heterocyclic carbenes (NHCs), a highly important class of ligands, can be fabricated from aniline derivatives. researchgate.netuni-wuerzburg.de The ability to systematically modify the aniline portion of a ligand allows for the fine-tuning of the electronic and steric environment around a metal center, which is a cornerstone of modern catalyst development. researchgate.net

Synthesis and Structural Characterization of Metal Complexes with Aniline-Derived Ligands

The synthesis of metal complexes featuring aniline-derived ligands, such as N-(butan-2-yl)-4-methoxy-2-methylaniline, typically involves the reaction of the aniline derivative with a suitable metal precursor in an appropriate solvent. The nitrogen atom of the aniline provides the primary coordination site to the metal center. The nature of the resulting complex is influenced by several factors including the metal salt, the stoichiometry of the reactants, and the reaction conditions.

While specific studies on this compound are not prevalent in existing literature, extensive research on analogous N-alkylated anilines and other aniline derivatives provides a strong basis for predicting their coordination behavior. For instance, palladium(II) complexes with aniline ligands have been successfully synthesized and characterized. A common synthetic route involves the reaction of a palladium(II) precursor, such as palladium chloride, with the aniline ligand.

One notable class of related complexes are the [(NHC)PdCl2(aniline)] complexes, which are recognized for being well-defined, air- and moisture-stable. nih.gov The synthesis of such complexes often involves the reaction of a dimeric palladium-NHC (N-heterocyclic carbene) precursor with the aniline in a solvent like dichloromethane (B109758) at room temperature, resulting in stable and well-defined products. organic-chemistry.org It is plausible that this compound could similarly be incorporated as a ligand in such systems.

Spectroscopic techniques are also vital for characterization.

Table 1: Spectroscopic Techniques for Characterization of Metal-Aniline Complexes
TechniqueInformation Provided
Infrared (IR) Spectroscopy Can indicate the coordination of the aniline ligand to the metal center by observing shifts in the N-H stretching frequency (if applicable) and other characteristic bands of the aniline derivative.
Nuclear Magnetic Resonance (NMR) Spectroscopy 1H and 13C NMR provide detailed information about the structure of the ligand in solution and can indicate complex formation through changes in chemical shifts of the protons and carbons near the coordination site.
Mass Spectrometry Helps in determining the molecular weight and fragmentation pattern of the complex, confirming its composition.

Exploration of Catalytic Applications for Metal-Aniline Complexes

Metal complexes derived from aniline ligands are instrumental in a wide array of catalytic organic transformations. The electronic and steric properties of the aniline ligand can significantly influence the catalytic activity and selectivity of the metal center. The presence of an electron-donating methoxy (B1213986) group and a moderately bulky butan-2-yl group in this compound suggests that its metal complexes could exhibit interesting catalytic properties.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and aniline derivatives often play a crucial role as ligands in these systems. nih.gov These reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds.

Table 2: Potential Catalytic Applications of Metal Complexes with this compound

Reaction TypeDescriptionPotential Role of the Ligand
Suzuki-Miyaura Coupling Formation of a carbon-carbon bond between an organoboron compound and an organohalide.The aniline ligand can stabilize the palladium catalyst, influencing its activity and longevity. The electronic properties of the ligand can affect the rates of oxidative addition and reductive elimination.
Buchwald-Hartwig Amination Formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine.The steric bulk of the butan-2-yl group could influence the selectivity of the amination reaction. The electron-rich nature of the ligand could enhance the catalytic activity.
Heck Coupling Reaction of an unsaturated halide with an alkene in the presence of a base and a palladium catalyst.The ligand can modulate the electronic density at the palladium center, impacting the efficiency of the catalytic cycle.
N-Alkylation of Amines Formation of a new C-N bond by reacting an amine with an alcohol.Palladium complexes have been shown to be effective catalysts for the N-alkylation of amines with alcohols, and the specific aniline ligand could influence the reaction's efficiency and selectivity. mdma.ch
C-H Bond Carbonylation Introduction of a carbonyl group into a C-H bond.Palladium-catalyzed regioselective C-H bond carbonylation of N-alkyl anilines has been developed for the synthesis of isatoic anhydrides, suggesting a potential application for complexes of the target ligand. nih.gov

The introduction of aniline as a stabilizing ligand in palladium-NHC systems has been shown to expand their tunability by offering electronic and structural diversity, which can enhance catalyst performance. organic-chemistry.org It is reasonable to extrapolate that metal complexes of this compound could serve as effective precatalysts in various cross-coupling reactions, potentially offering advantages in terms of stability, activity, and selectivity due to the specific combination of its substituents. Further experimental investigation is warranted to fully explore the potential of this compound in the realm of catalysis and ligand chemistry.

Derivatives Chemistry and Structure Property Relationship Studies Excluding Biological Activity, Dosage, Etc.

Application in Building Blocks for More Complex Molecules

No research could be located that demonstrates the use of N-(butan-2-yl)-4-methoxy-2-methylaniline as a building block for synthesizing quinoline (B57606) structures, triazole systems, or Mannich bases.

Due to the absence of specific data for this compound in the scientific domain, the requested article cannot be generated.

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